molecular formula C15H19NO3 B1398612 5-Oxo-1-(1-phenyl-ethyl)-pyrrolidine-3-carboxylic acid ethyl ester CAS No. 96449-84-2

5-Oxo-1-(1-phenyl-ethyl)-pyrrolidine-3-carboxylic acid ethyl ester

Cat. No.: B1398612
CAS No.: 96449-84-2
M. Wt: 261.32 g/mol
InChI Key: BIKRYOSLVLNBBR-UHFFFAOYSA-N
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Description

“5-Oxo-1-(1-phenyl-ethyl)-pyrrolidine-3-carboxylic acid ethyl ester” is a chemical compound with the molecular formula C15H19NO3 . It is a complex organic compound that falls under the category of esters .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains an ester functional group, which is characterized by a carbonyl group (C=O) adjacent to an ether group (R-O-R’) .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are not well-documented in the available literature . As with any organic compound, its reactivity will depend on the specific conditions of the reaction, including temperature, pressure, and the presence of catalysts.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight, which is 232.23 g/mol . Other properties such as melting point, boiling point, and solubility in various solvents would need to be determined experimentally .

Mechanism of Action

The mechanism of action of “5-Oxo-1-(1-phenyl-ethyl)-pyrrolidine-3-carboxylic acid ethyl ester” is not well-understood due to the lack of available research . Further studies would be needed to elucidate its potential biological activities and interactions with other molecules.

Safety and Hazards

The safety and hazards associated with “5-Oxo-1-(1-phenyl-ethyl)-pyrrolidine-3-carboxylic acid ethyl ester” are not well-documented in the available literature . As with any chemical compound, appropriate safety measures should be taken when handling it to prevent exposure and potential harm.

Future Directions

The future directions for research on “5-Oxo-1-(1-phenyl-ethyl)-pyrrolidine-3-carboxylic acid ethyl ester” could include more detailed studies on its synthesis and reactivity, as well as investigations into its potential biological activities . This could lead to the development of new methods for its synthesis, as well as potential applications in various fields such as medicine or materials science.

Properties

IUPAC Name

ethyl 5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-3-19-15(18)13-9-14(17)16(10-13)11(2)12-7-5-4-6-8-12/h4-8,11,13H,3,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIKRYOSLVLNBBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(=O)N(C1)C(C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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